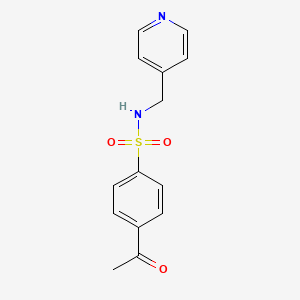

4-cyclopropyl-N-(4-methylphenyl)-1,3-thiazol-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of thiazole derivatives, including structures similar to 4-cyclopropyl-N-(4-methylphenyl)-1,3-thiazol-2-amine, typically involves several steps, including condensation and cyclization reactions. While specific data on this compound was not found, similar thiazol-2-amine compounds have been synthesized through multi-step processes involving initial preparation of precursors followed by cyclization under controlled conditions to yield the thiazole core structure (Özdemir et al., 2009).

Molecular Structure Analysis

The molecular structure of thiazol-2-amine derivatives has been extensively studied through techniques like X-ray diffraction, NMR, and IR spectroscopy. These compounds typically crystallize in monoclinic space groups with specific bond lengths and angles defining their three-dimensional arrangements. The detailed molecular geometry from X-ray experiments, along with calculated vibrational frequencies and NMR chemical shifts, provide deep insights into the structural characteristics of these molecules (Özdemir et al., 2009).

Chemical Reactions and Properties

Thiazole derivatives undergo various chemical reactions, reflecting their reactive nature and functional group compatibility. The reactions include nucleophilic substitutions and electrophilic additions, depending on the substituents present on the thiazole ring and the reaction conditions. The synthesized compounds' reactivity has been explored through their interactions with different chemical agents, showcasing their potential as intermediates in organic synthesis (Androsov, 2008).

Physical Properties Analysis

The physical properties, such as melting points, boiling points, and solubility, of thiazole derivatives, are crucial for their handling and application in different domains. These characteristics are influenced by the molecular structure, particularly the substituents attached to the thiazole ring. However, specific data on 4-cyclopropyl-N-(4-methylphenyl)-1,3-thiazol-2-amine were not found, but similar compounds have been documented in terms of their crystallization behavior and solubility in various solvents (Nadaf et al., 2019).

Chemical Properties Analysis

The chemical properties of thiazole derivatives include their acid-base behavior, reactivity towards oxidizing and reducing agents, and participation in cycloaddition reactions. These properties are pivotal in defining their utility in chemical syntheses and biological applications. The thiazole ring imparts stability and reactivity, enabling these compounds to undergo a range of chemical transformations (Pekcan & Heimgartner, 1988).

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity Research on compounds incorporating the thiazole ring often focuses on their synthesis and potential biological activities. For example, the synthesis of azetidine-2-one derivatives of 1H-benzimidazole has shown antimicrobial and cytotoxic activities, indicating the significance of thiazole and related structures in developing pharmaceutical agents. Noolvi et al. (2014) synthesized a series of compounds to evaluate their antibacterial and cytotoxic properties, showcasing the utility of thiazole derivatives in medicinal chemistry (Noolvi, Agrawal, Patel, Badiger, Gaba, & Zambre, 2014).

Chemical Transformations and Synthetic Applications The thiazole ring is a versatile component in heterocyclic chemistry, facilitating various chemical transformations. Research by Kalcheva et al. (1993) on the synthesis of 2,3-dihydro-2-(2-hydroxyphenylimino)-4-methylthiazoles via the reaction of benzoxazoles with amines highlights the synthetic utility of thiazole derivatives in creating complex molecules (Kalcheva, Tosheva, & Hadjieva, 1993).

Antitumor Properties and Prodrug Development A particularly interesting area of application for thiazole derivatives is in the development of antitumor agents and prodrugs. Bradshaw et al. (2002) discussed the selective, potent antitumor properties of novel 2-(4-aminophenyl)benzothiazoles, highlighting the role of amino acid prodrugs in enhancing drug solubility and bioavailability (Bradshaw, Bibby, Double, Fichtner, Cooper, Alley, Donohue, Stinson, Tomaszewjski, Sausville, & Stevens, 2002).

Inhibition Studies and Mechanistic Probes Thiazole derivatives have also been utilized as mechanistic probes in chemical reactions, such as in the study of nitrosation reactions by Loeppky and Elomari (2000). These compounds provide insights into reaction mechanisms and the behavior of organic molecules under various conditions (Loeppky & Elomari, 2000).

Eigenschaften

IUPAC Name |

4-cyclopropyl-N-(4-methylphenyl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2S/c1-9-2-6-11(7-3-9)14-13-15-12(8-16-13)10-4-5-10/h2-3,6-8,10H,4-5H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTILLJJRJYGQQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC(=CS2)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-cyclopropyl-N-(4-methylphenyl)-1,3-thiazol-2-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(dimethylamino)sulfonyl]-N-[1-methyl-2-(4-methylphenoxy)ethyl]-3-piperidinecarboxamide](/img/structure/B5566752.png)

![4,6-dimethyl-2-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}thieno[2,3-b]pyridin-3-amine](/img/structure/B5566764.png)

![4-benzyl-1-(2-{4-[(methylthio)methyl]piperidin-1-yl}-2-oxoethyl)pyrrolidin-2-one](/img/structure/B5566770.png)

![N'-[(2-chloro-3-quinolinyl)methylene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5566781.png)

![2-[(4-chlorobenzyl)sulfinyl]-4,6-dimethylnicotinonitrile](/img/structure/B5566805.png)

![(1R*,3S*)-7-[2-(3-fluoro-4-methylbenzyl)benzoyl]-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5566820.png)

![2-{[4-ethyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5566831.png)

![2-(2-methoxyethyl)-9-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5566833.png)